

Application Notes and Protocols: LY3020371 in Preclinical Models of Anhedonia

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Compound of Interest

Compound Name: LY3020371

Cat. No.: B8734123

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Introduction

Anhedonia, the diminished interest or pleasure in previously rewarding stimuli, is a core symptom of major depressive disorder (MDD) and other neuropsychiatric conditions. Preclinical research into novel therapeutic agents for anhedonia is crucial for addressing this significant unmet medical need. **LY3020371** is a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). While direct preclinical studies of **LY3020371** in models of anhedonia are not yet available in the published literature, compelling evidence from studies on other mGluR2/3 antagonists, such as LY341495, strongly suggests a therapeutic potential for this class of compounds in treating anhedonia.[1][2][3] This document provides detailed application notes and protocols for investigating the effects of **LY3020371** in a well-established preclinical model of anhedonia, the Chronic Unpredictable Stress (CUS) model, coupled with the Sucrose Preference Test (SPT).

Rationale for Investigating LY3020371 in Anhedonia

The rationale for evaluating **LY3020371** as a treatment for anhedonia is based on the following key points:

- **Mechanism of Action:** **LY3020371** is a potent and selective mGluR2/3 antagonist with K_i values of 5.26 nM and 2.50 nM for human mGluR2 and mGluR3, respectively.[4][5] mGluR2/3 are presynaptic autoreceptors that negatively regulate glutamate release. By

antagonizing these receptors, **LY3020371** is hypothesized to increase synaptic glutamate levels, leading to downstream effects that counter the neurobiological underpinnings of anhedonia.

- **Evidence from Similar Compounds:** The mGluR2/3 antagonist LY341495 has been shown to produce a rapid and long-lasting reversal of anhedonia-like behavior in the CUS model in rats. A single administration of LY341495 was sufficient to restore sucrose preference in stressed animals for up to 10 days. Given that **LY3020371** shares this mechanism of action, it is highly probable that it will exhibit similar efficacy.
- **Antidepressant-like Effects:** **LY3020371** has demonstrated antidepressant-like effects in other preclinical models, such as the forced swim test. These findings, combined with the known role of anhedonia in depression, further support its investigation in specific anhedonia paradigms.
- **Signaling Pathway Modulation:** The antidepressant-like effects of mGluR2/3 antagonists are linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for synaptic plasticity and neuronal function.

Quantitative Data from a Preclinical Anhedonia Model (Based on LY341495)

The following table summarizes the quantitative data from a study investigating the effects of the mGluR2/3 antagonist LY341495 in a Chronic Unpredictable Stress (CUS) model of anhedonia in rats. This data serves as a strong proxy for the expected effects of **LY3020371**.

Treatment Group	N	Mean Sucrose Preference (%) ± SEM (24h post-injection)	Mean Sucrose Preference (%) ± SEM (48h post-injection)	Mean Sucrose Preference (%) ± SEM (10 days post-injection)
Control (No Stress) + Vehicle	8	85.2 ± 2.5	86.1 ± 3.1	84.7 ± 2.9
CUS + Vehicle	8	63.5 ± 3.1	65.8 ± 2.8	67.2 ± 3.5*
CUS + LY341495 (3 mg/kg)	8	84.1 ± 2.8#	82.9 ± 3.3#	81.5 ± 3.6#

*p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUS + Vehicle (Data adapted from Dwyer et al., 2013)

Experimental Protocols

Chronic Unpredictable Stress (CUS) Protocol

This protocol is designed to induce an anhedonia-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.

Animals:

- Male Sprague-Dawley rats (200-250 g at the start of the experiment).
- House animals individually in a temperature- and humidity-controlled environment with a 12-h light/dark cycle.
- Provide ad libitum access to food and water, except during specific stressor periods.

Stress Regimen (4 weeks): Apply one of the following stressors each day in a random order:

- Stressor 1: Damp Bedding: Place 200 ml of water in the home cage for 12 hours.
- Stressor 2: Cage Tilt: Tilt the home cage at a 45° angle for 12 hours.

- Stressor 3: Soiled Cage: House the rat in a cage with 100 ml of water and soiled bedding from other rats for 12 hours.
- Stressor 4: Paired Housing: House the rat with another rat for 2 hours.
- Stressor 5: Light/Dark Cycle Reversal: Reverse the light/dark cycle for 24 hours.
- Stressor 6: Food Deprivation: Remove food for 24 hours.
- Stressor 7: Water Deprivation: Remove water for 12 hours.
- Stressor 8: Restraint Stress: Place the rat in a well-ventilated restraint tube for 1 hour.

Control Group:

- House control animals in a separate room and handle them regularly without exposure to stressors.

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia by assessing the animal's preference for a sweetened solution over water.

Procedure:

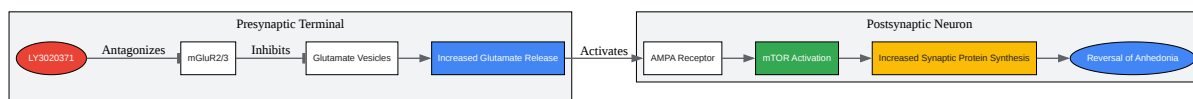
- Habituation: For 48 hours, present each rat with two identical drinking bottles, both filled with water, to acclimatize them to the two-bottle setup.
- Baseline Measurement: For the next 48 hours, replace one of the water bottles with a 1% sucrose solution. Measure the consumption from each bottle by weighing them at the beginning and end of each 24-hour period. The position of the sucrose and water bottles should be switched after 24 hours to avoid place preference.
- Post-CUS Measurement: After the 4-week CUS protocol, repeat the 48-hour SPT to assess the induction of anhedonia.
- Drug Administration: Following the post-CUS SPT, administer a single intraperitoneal (i.p.) injection of either vehicle or **LY3020371** (e.g., 1, 3, or 10 mg/kg).

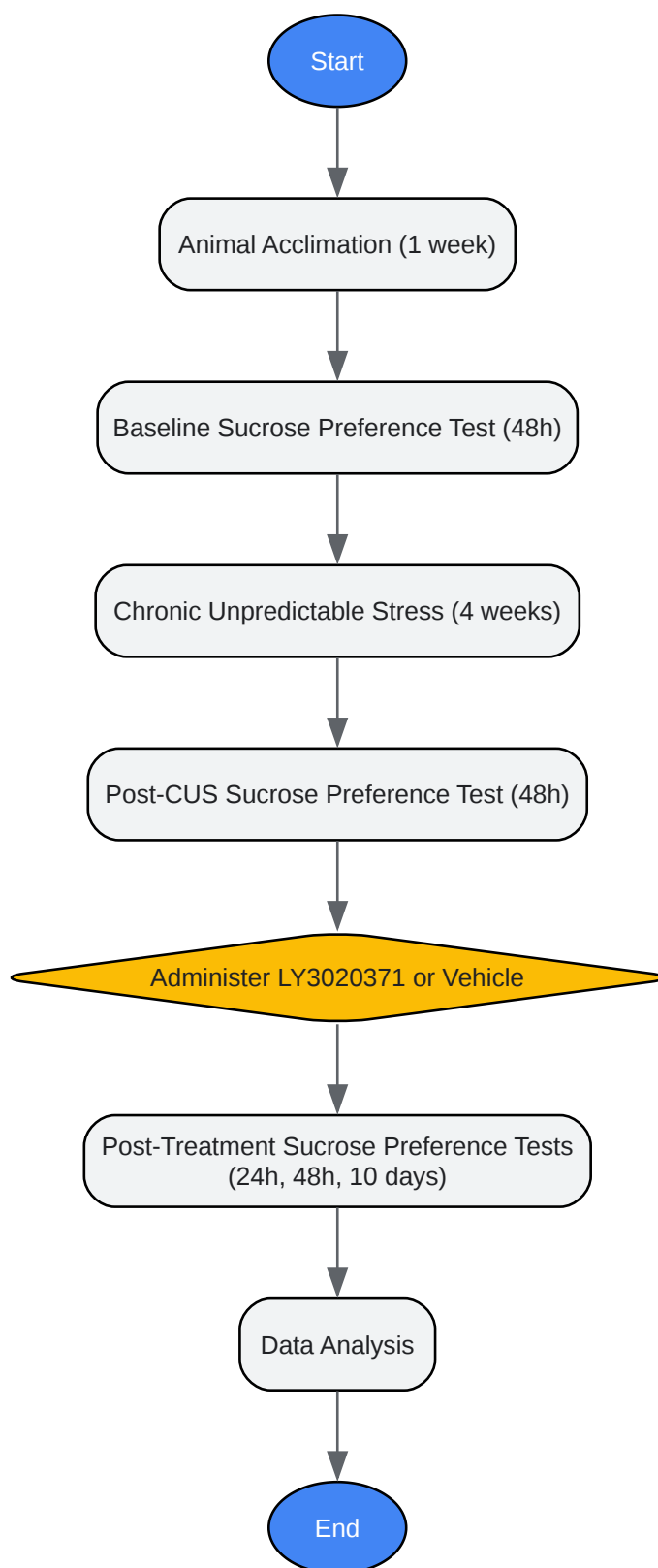
- Post-Treatment Measurement: Conduct the SPT at 24 hours, 48 hours, and 10 days post-injection to evaluate the acute and sustained effects of **LY3020371** on sucrose preference.

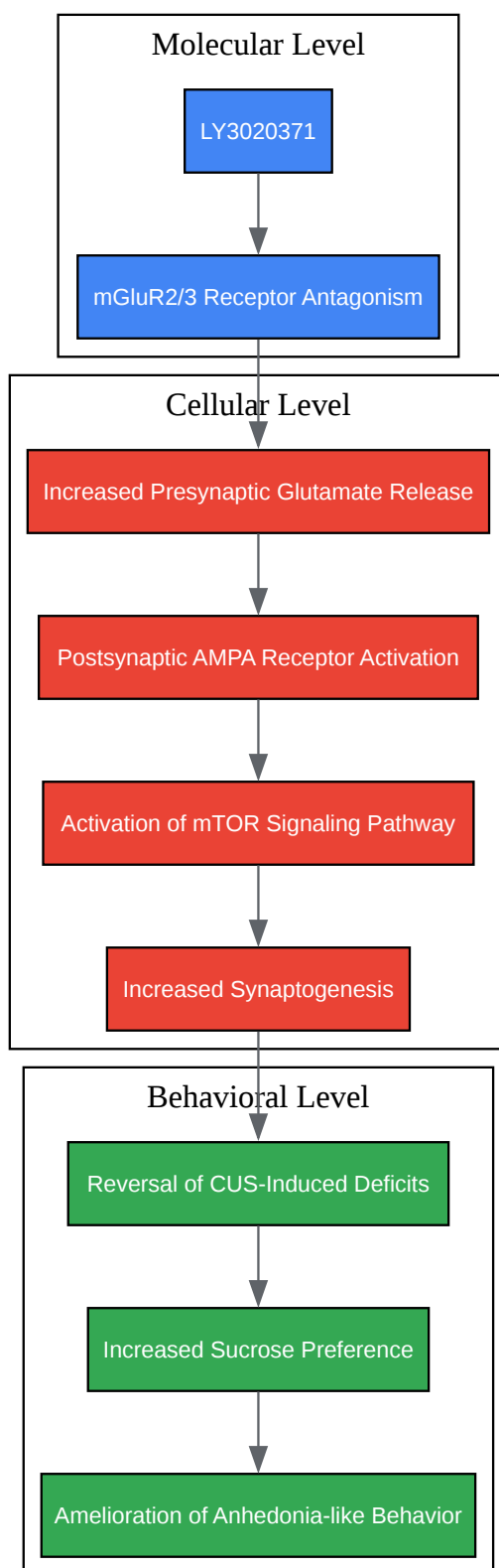
Calculation of Sucrose Preference: $\text{Sucrose Preference (\%)} = \left(\frac{\text{Sucrose Intake (g)}}{\text{Sucrose Intake (g)} + \text{Water Intake (g)}} \right) \times 100$

Proposed Signaling Pathway of LY3020371 in Reversing Anhedonia

The antidepressant-like effects of mGluR2/3 antagonists are thought to be mediated by the mTOR signaling pathway, which plays a critical role in synaptic plasticity. Blockade of presynaptic mGluR2/3 autoreceptors leads to an increase in synaptic glutamate, which in turn activates postsynaptic AMPA receptors. This activation is believed to initiate a cascade of intracellular events, including the activation of the mTOR pathway, leading to increased synthesis of synaptic proteins and a restoration of synaptic function that is often impaired by chronic stress.







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